molecular formula C16H24ClNO B5214980 1-[5-(2-chlorophenoxy)pentyl]piperidine

1-[5-(2-chlorophenoxy)pentyl]piperidine

Cat. No.: B5214980
M. Wt: 281.82 g/mol
InChI Key: KVOYJFXQTQEJAN-UHFFFAOYSA-N
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Description

1-[5-(2-chlorophenoxy)pentyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their wide range of biological and pharmaceutical activities. The compound this compound is characterized by the presence of a chlorophenoxy group attached to a pentyl chain, which is further linked to a piperidine ring. This structural configuration imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-[5-(2-chlorophenoxy)pentyl]piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorophenol with 1-bromopentane to form 1-(2-chlorophenoxy)pentane. This intermediate is then reacted with piperidine in the presence of a base such as potassium carbonate to yield this compound. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as toluene or ethanol.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and advanced purification techniques such as column chromatography may be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

1-[5-(2-chlorophenoxy)pentyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperidine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[5-(2-chlorophenoxy)pentyl]piperidine has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new chemical entities.

    Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, or antipsychotic agent. Its piperidine moiety is known to interact with various neurotransmitter receptors, making it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-[5-(2-chlorophenoxy)pentyl]piperidine involves its interaction with specific molecular targets in the body. The compound’s piperidine ring is known to interact with neurotransmitter receptors such as dopamine and serotonin receptors, modulating their activity. This interaction can lead to various pharmacological effects, including analgesic and antipsychotic effects. The chlorophenoxy group may also contribute to the compound’s overall activity by enhancing its binding affinity to target receptors.

Comparison with Similar Compounds

1-[5-(2-chlorophenoxy)pentyl]piperidine can be compared with other similar compounds, such as:

    1-[5-(2,3-dichlorophenoxy)pentyl]piperidine: This compound has an additional chlorine atom on the phenoxy group, which may alter its chemical and biological properties.

    1-[5-(2-fluorophenoxy)pentyl]piperidine: The presence of a fluorine atom instead of chlorine can significantly impact the compound’s reactivity and pharmacological profile.

    1-[5-(2-methoxyphenoxy)pentyl]piperidine: The methoxy group introduces different electronic and steric effects, potentially leading to variations in biological activity.

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[5-(2-chlorophenoxy)pentyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO/c17-15-9-3-4-10-16(15)19-14-8-2-7-13-18-11-5-1-6-12-18/h3-4,9-10H,1-2,5-8,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOYJFXQTQEJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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